molecular formula C14H18O2 B12518860 3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane CAS No. 651726-91-9

3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane

Cat. No.: B12518860
CAS No.: 651726-91-9
M. Wt: 218.29 g/mol
InChI Key: FKCRPVSLKPZFRV-UHFFFAOYSA-N
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Description

3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane is an organic compound with the molecular formula C14H18O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of an ethyl group and a phenylethenyl group attached to the oxetane ring through an oxy-methyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyloxetane with 2-phenylethenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxetane derivatives with additional oxygen functionalities.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Substituted oxetanes with various functional groups.

Scientific Research Applications

3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenylethenyl group allows for π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-3-{[(2-phenylethyl)oxy]methyl}oxetane: Similar structure but with a phenylethyl group instead of a phenylethenyl group.

    3-Methyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane is unique due to the presence of both the ethyl and phenylethenyl groups, which confer specific chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

651726-91-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-ethyl-3-(2-phenylethenoxymethyl)oxetane

InChI

InChI=1S/C14H18O2/c1-2-14(11-16-12-14)10-15-9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3

InChI Key

FKCRPVSLKPZFRV-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC=CC2=CC=CC=C2

Origin of Product

United States

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